molecular formula C10H6BrFS B13205575 4-Bromo-2-(3-fluorophenyl)thiophene

4-Bromo-2-(3-fluorophenyl)thiophene

Cat. No.: B13205575
M. Wt: 257.12 g/mol
InChI Key: YULBMOMPFQNHQB-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-fluorophenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3-fluorophenyl)thiophene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2-bromothiophene and 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or toluene .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(3-fluorophenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with phenylboronic acid yields 2-(3-fluorophenyl)-4-phenylthiophene .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-fluorophenyl)thiophene in its applications is primarily based on its ability to participate in electron transfer processes. In organic electronics, it acts as a charge carrier, facilitating the movement of electrons or holes through the material. In pharmaceuticals, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it particularly useful in fine-tuning the properties of materials for specific applications in organic electronics and pharmaceuticals .

Properties

Molecular Formula

C10H6BrFS

Molecular Weight

257.12 g/mol

IUPAC Name

4-bromo-2-(3-fluorophenyl)thiophene

InChI

InChI=1S/C10H6BrFS/c11-8-5-10(13-6-8)7-2-1-3-9(12)4-7/h1-6H

InChI Key

YULBMOMPFQNHQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CS2)Br

Origin of Product

United States

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